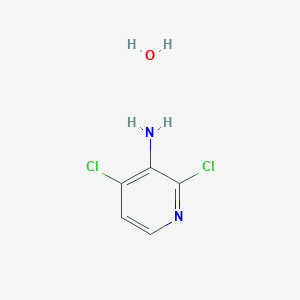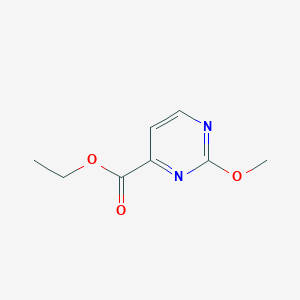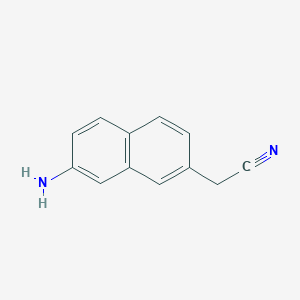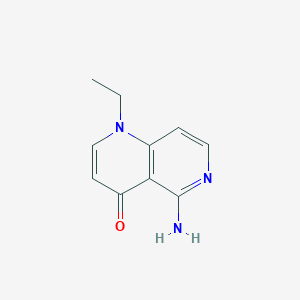
Indoline-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoline-3-carbonitrile hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoline-3-carbonitrile hydrochloride typically involves the reaction of indoline with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Indoline + Cyanogen Bromide → Indoline-3-carbonitrile
- Indoline-3-carbonitrile + Hydrochloric Acid → this compound
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Indoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form indoline-3-carboxylic acid derivatives.
- Reduction : Reduction reactions can convert the nitrile group to primary amines.
- Substitution : The nitrile group can be substituted with other functional groups, such as halogens or alkyl groups.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
- Substitution : Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.
- Oxidation : Indoline-3-carboxylic acid derivatives.
- Reduction : Indoline-3-amine derivatives.
- Substitution : Various substituted indoline-3-carbonitrile derivatives.
Scientific Research Applications
Indoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
- Biology : Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine : Explored for its potential therapeutic applications in drug development.
- Industry : Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of indoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds:
- Indole-3-carboxaldehyde
- Indole-3-acetic acid
- Indole-3-butyric acid
Comparison: Indoline-3-carbonitrile hydrochloride is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. While indole-3-carboxaldehyde and indole-3-acetic acid are primarily known for their roles in plant biology and growth regulation, this compound is more versatile in its applications across chemistry, biology, and medicine.
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H8N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,6H2;1H |
InChI Key |
RCYOWAHEJDGKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)

![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)

![3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908532.png)

![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)


![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)
